molecular formula C23H24N4O4 B2403237 1-(2,4-Dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carbonyl)piperidine-4-carboxamide CAS No. 892281-54-8

1-(2,4-Dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carbonyl)piperidine-4-carboxamide

Cat. No.: B2403237
CAS No.: 892281-54-8
M. Wt: 420.469
InChI Key: BUASTYONNQGHFX-UHFFFAOYSA-N
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Description

1-(2,4-Dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carbonyl)piperidine-4-carboxamide is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carbonyl)piperidine-4-carboxamide typically involves multiple steps, starting with the formation of the quinazoline core. One common approach is the condensation of phenethylamine with an appropriate diketone to form the quinazoline derivative, followed by further functionalization to introduce the piperidine and carboxamide groups.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical engineering techniques to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and minimize human error.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or triethylamine (Et₃N).

Major Products Formed:

Scientific Research Applications

This compound has shown promise in several scientific research areas:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity has been studied for potential therapeutic applications.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

  • Industry: Its unique properties make it suitable for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(2,4-Dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carbonyl)piperidine-4-carboxamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes.

Comparison with Similar Compounds

When compared to other similar compounds, 1-(2,4-Dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carbonyl)piperidine-4-carboxamide stands out due to its unique structure and potential applications. Similar compounds include other quinazoline derivatives and piperidine derivatives, each with their own distinct properties and uses.

Properties

IUPAC Name

1-[2,4-dioxo-3-(2-phenylethyl)-1H-quinazoline-7-carbonyl]piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O4/c24-20(28)16-9-11-26(12-10-16)21(29)17-6-7-18-19(14-17)25-23(31)27(22(18)30)13-8-15-4-2-1-3-5-15/h1-7,14,16H,8-13H2,(H2,24,28)(H,25,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUASTYONNQGHFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3)CCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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